molecular formula C20H21N3O3S B11505381 N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11505381
M. Wt: 383.5 g/mol
InChI Key: SZXBGJLUVVRHNN-UHFFFAOYSA-N
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Description

N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a synthetic organic compound that features a thiazole ring and an isoindoline moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves multi-step organic synthesis. The key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides in the presence of a base.

    Formation of the Isoindoline Moiety: This can be synthesized through the condensation of phthalic anhydride with amines.

    Coupling of the Two Fragments: The final step involves coupling the thiazole and isoindoline fragments through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The isoindoline moiety can be reduced to form different derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole and isoindoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE would depend on its specific biological target. Generally, compounds with thiazole and isoindoline structures can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Isoindoline Derivatives: Compounds like phthalimide and isoindoline-1,3-dione.

Uniqueness

N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is unique due to the combination of the thiazole and isoindoline moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C20H21N3O3S/c24-17(22-20-21-16(12-27-20)13-9-10-13)8-2-1-5-11-23-18(25)14-6-3-4-7-15(14)19(23)26/h3-4,6-7,12-13H,1-2,5,8-11H2,(H,21,22,24)

InChI Key

SZXBGJLUVVRHNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=N2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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